molecular formula C7H8BrNO2 B1528443 4-Bromo-3,5-dimethoxypyridine CAS No. 1033610-45-5

4-Bromo-3,5-dimethoxypyridine

Cat. No.: B1528443
CAS No.: 1033610-45-5
M. Wt: 218.05 g/mol
InChI Key: VZEQDTASUOQIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethoxypyridine is a chemical compound with the CAS Number: 1033610-45-5 . It has a molecular weight of 218.05 and its IUPAC name is this compound . It is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a three-stage process . The first stage involves the reaction of 3,5-dimethoxypyridine with n-butyllithium in tetrahydrofuran and cyclohexane at -78 - 20℃ for about 5 minutes . The second stage involves the addition of bromine to the reaction mixture . The final stage involves quenching the reaction with 10% sodium thiosulfate (aq) and extracting with ethyl acetate .


Molecular Structure Analysis

The molecular formula of this compound is C7H8BrNO2 . The InChI code is 1S/C7H8BrNO2/c1-10-5-3-9-4-6 (11-2)7 (5)8/h3-4H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Nitration Reactions

4-Bromo-3,5-dimethoxypyridine is involved in unique nitration reactions. In a study, it was shown that nitration of 3-bromo-5-methoxypyridine-N-oxide yields a 6-nitro derivative as the sole reaction product, contrasting with other derivatives that yield 4-nitro compounds (Hertog, Ammers, & Schukking, 2010).

Synthesis of Complex Compounds

This compound is used in the synthesis of complex chemical compounds. For instance, it's a key intermediate in the production of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This process involves multiple steps including bromination, electrophilic substitution, and oxidation, showcasing its versatility in organic synthesis (Yu-yan, 2004).

Bromination Studies

In another study focusing on bromination, 2,4-Dihydroxypyridine and its derivatives, including 2,4-diethoxypyridine, were brominated. The results indicated that bromine enters the 3-position in the first three substances, while for 2,4-diethoxypyridine, the 5-bromo derivative is formed. This highlights the compound's role in understanding bromination patterns in related chemical structures (Kolder & Hertog, 2010).

Molecular Structure Studies

The molecular structure of related compounds, such as 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydropyrimidin-2-one, was studied. This research used spectroscopy and X-ray diffraction, which could be informative for understanding the structural properties of this compound and its derivatives (Martins et al., 1998).

Synthesis of Bromodomain Ligands

Research into the synthesis of bromodomain ligands involved the use of 3,5-dimethylisoxazole, a molecule similar to this compound. This study highlights the potential of such compounds in the development of inhibitors for histone-bromodomain interaction, a crucial area in epigenetic regulation (Hewings et al., 2011).

Development of Novel Pyridine Derivatives

A study involving the Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine led to the creation of novel pyridine derivatives. These derivatives, related to this compound, showed potential as chiral dopants for liquid crystals and exhibited various biological activities, demonstrating the diverse applications of brominated pyridines (Ahmad et al., 2017).

Safety and Hazards

The safety information for 4-Bromo-3,5-dimethoxypyridine includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram .

Properties

IUPAC Name

4-bromo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-9-4-6(11-2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEQDTASUOQIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731252
Record name 4-Bromo-3,5-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033610-45-5
Record name 4-Bromo-3,5-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dimethoxypyridine (2.7 g, 19.4 mmol) in dry THF at −78° C. was added n-butyllithium (23.3 mmol, 2 M solution in cyclohexanes). During this addition a precipitate formed and the reaction was allowed to warm to room temperature for 5 minutes. The precipitate separated into an oily phase and the reaction was re-cooled and treated with bromine (1.5 ml, 29.1 mmol) and again allowed to warm to room temperature. After stirring for 10 minutes the solution became homogeneous and was quenched with 10% Na2S2O3 (aq) and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4 and concentrated onto silica-gel under reduced pressure. The solid residue was purified by flash chromatography (silica-gel, eluted sequentially with hexanes:EtOAc, 2:1, 1:1, 1:2) to give the product as a white solid (2.4 g, 57%). 1H-NMR (300 MHz, CDCl3) δ 7.95 (s, 2H), 3.99 (s, 6H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,5-dimethoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethoxypyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-3,5-dimethoxypyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-3,5-dimethoxypyridine
Reactant of Route 5
4-Bromo-3,5-dimethoxypyridine
Reactant of Route 6
4-Bromo-3,5-dimethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.